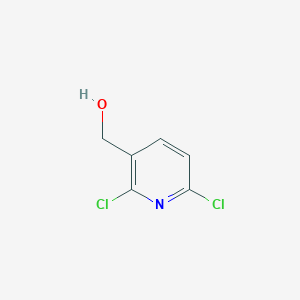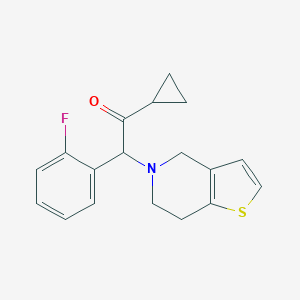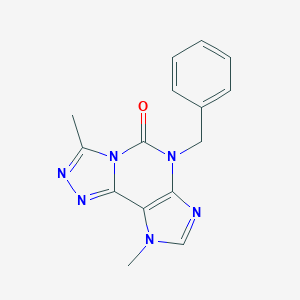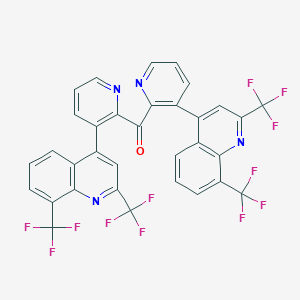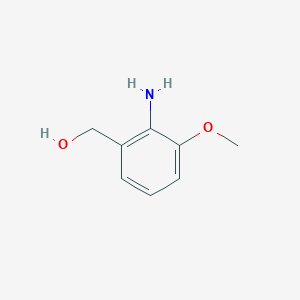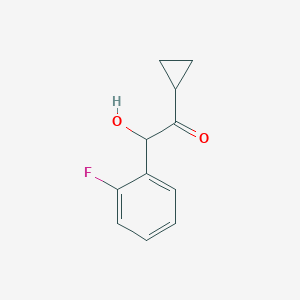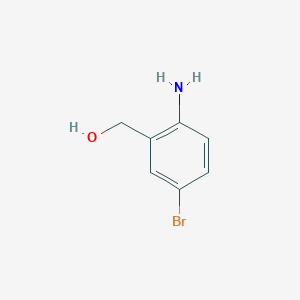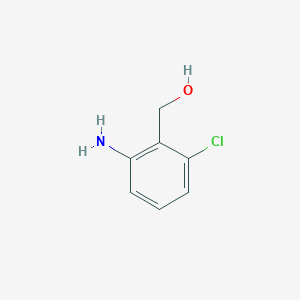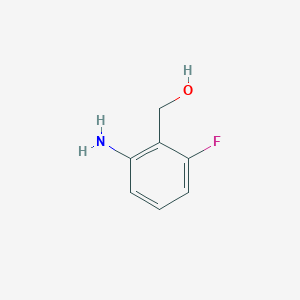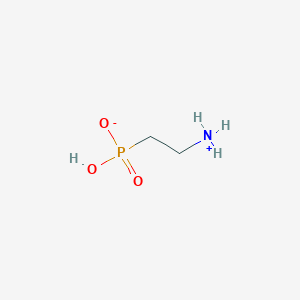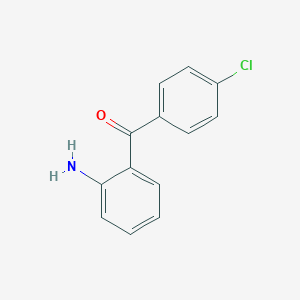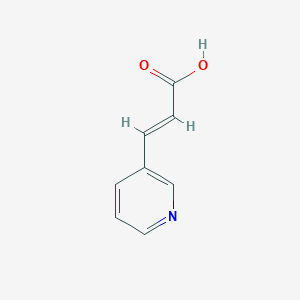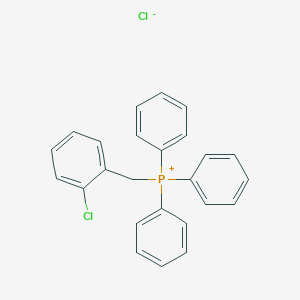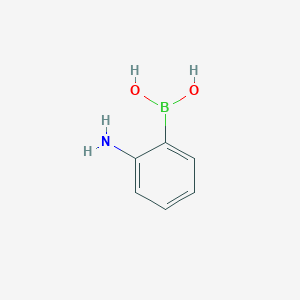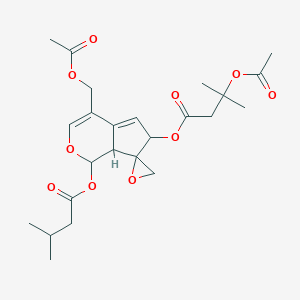
アセバルテート
概要
説明
科学的研究の応用
アセバルテートは、さまざまな科学研究において幅広く応用されています。
作用機序
アセバルテートは、主にNa+/K±ATPase活性を阻害することで作用を発揮します . この阻害は、細胞膜を横切るイオン輸送を混乱させ、さまざまな生理学的影響をもたらします。 さらに、アセバルテートは、Otub1とc-Mafの相互作用を混乱させ、プロテアソームにおけるc-Mafのポリユビキチン化と分解につながります . このメカニズムは、特にその抗骨髄腫活性において関連しています .
類似の化合物との比較
. これらの化合物は、構造と生物活性は似ていますが、特定の化学修飾は異なります。 アセバルテートは、Na+/K±ATPaseの強力な阻害とOtub1/c-Maf軸を混乱させる能力においてユニークです .
類似の化合物のリスト
- バルテート
- ジドロバルテート
- IVHDバルテート
アセバルテートは、その特定の生物活性と潜在的な治療的応用により注目されており、さまざまな研究分野において重要な化合物となっています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Acevaltrate has been found to inhibit the Na+/K±ATPase activity in the rat kidney and brain hemispheres . This interaction with the Na+/K±ATPase enzyme suggests that Acevaltrate may play a role in regulating ion balance within cells .
Cellular Effects
Acevaltrate has been shown to induce myeloma cell apoptosis . It disrupts the interaction of Otub1/c-Maf, inhibiting Otub1 activity and leading to c-Maf polyubiquitination and subsequent degradation in proteasomes . This suggests that Acevaltrate can influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Acevaltrate involves disrupting the interaction of Otub1/c-Maf, inhibiting Otub1 activity, and leading to c-Maf polyubiquitination and subsequent degradation in proteasomes . This indicates that Acevaltrate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Its interaction with the Na+/K±ATPase enzyme suggests it may be involved in ion transport and homeostasis .
準備方法
合成経路と反応条件
アセバルテートは、別のイリドイド化合物であるバルテートのエステル化によって合成できます。 この反応には、酢酸無水物とピリジンを試薬として使用します . この反応は通常室温で行われ、純粋な生成物を得るためにカラムクロマトグラフィーによる精製が必要です .
工業的製造方法
アセバルテートの工業的製造には、バレリアナ・グレコホミフォリアの根から化合物を抽出することが含まれます。 抽出プロセスには、植物材料の乾燥と粉砕、続いてエタノールまたはメタノールを用いた溶媒抽出が含まれます . その後、抽出物は、液体-液体抽出やクロマトグラフィーなどのさまざまな精製工程を経て、アセバルテートを単離します .
化学反応の分析
反応の種類
アセバルテートは、次のようないくつかの種類の化学反応を受けます。
一般的な試薬と条件
形成される主要な生成物
これらの反応から形成される主要な生成物には、アセバルテートのさまざまな酸化および還元誘導体、ならびにエステル化生成物が含まれます .
類似化合物との比較
. These compounds share similar structures and biological activities but differ in their specific chemical modifications. Acevaltrate is unique in its potent inhibition of Na+/K±ATPase and its ability to disrupt the Otub1/c-Maf axis .
List of Similar Compounds
- Valtrate
- Didrovaltrate
- IVHD valtrate
Acevaltrate stands out due to its specific bioactivities and potential therapeutic applications, making it a compound of significant interest in various fields of research .
特性
IUPAC Name |
[4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKBQAVMKVZEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865184 | |
| Record name | 4-[(Acetyloxy)methyl]-1-[(3-methylbutanoyl)oxy]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-6-yl 3-(acetyloxy)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acevaltrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25161-41-5 | |
| Record name | Acevaltrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 84 °C | |
| Record name | Acevaltrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does acevaltrate interact with any specific enzymes?
A1: Yes, research suggests that acevaltrate inhibits P-type ATPases, particularly the Na+/K+-ATPase, which plays a crucial role in maintaining cellular ion gradients. [] This inhibitory effect has been observed in rat models using acevaltrate isolated from Valeriana glechomifolia. []
Q2: Are there other molecular targets of acevaltrate?
A3: Recent research points to acevaltrate's interaction with the Otub1/c-Maf axis, specifically inhibiting Otub1. [, , ] This inhibition has been linked to the induction of apoptosis (programmed cell death) in myeloma cells. [, , ]
Q3: Does acevaltrate influence Hypoxia-Inducible Factor 1-alpha (HIF-1α)?
A4: Studies indicate that acevaltrate can suppress the accumulation of HIF-1α in cancer cells. [] This suppression is associated with promoting apoptosis and inhibiting the proliferation of cancer cells. []
Q4: What is the molecular formula and weight of acevaltrate?
A4: While the provided research excerpts do not explicitly state the molecular formula and weight of acevaltrate, they mention that it is an iridoid valepotriate. Based on existing chemical databases, the molecular formula of acevaltrate is C23H28O11, and its molecular weight is 464.44 g/mol.
Q5: What spectroscopic data are available for acevaltrate?
A6: Several research papers discuss the mass spectrometry analysis of acevaltrate. Specific fragmentation pathways have been identified using electrospray ionization ion-trap mass spectrometry (ESI-MSn), providing insights into its structural characteristics. [, , ] Additionally, (13)C-NMR spectroscopy has been employed to elucidate the structure of acevaltrate and other valepotriates. []
Q6: Is acevaltrate a stable compound?
A7: Acevaltrate is known to be relatively unstable, particularly under certain conditions. Studies have shown that it degrades over time, even when stored at low temperatures. [] This degradation is accelerated by exposure to air and higher temperatures. []
Q7: How can acevaltrate stability be improved?
A7: While specific formulation strategies for acevaltrate are not discussed in the provided research, general approaches to enhance the stability of labile compounds include:
Q8: How is acevaltrate typically analyzed and quantified?
A10: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying acevaltrate in plant extracts and pharmaceutical formulations. [, , , , , ] Different detection methods can be coupled with HPLC, including diode array detection (DAD) and mass spectrometry (MS). [, ]
Q9: What are the challenges in the analysis of acevaltrate?
A11: The instability of acevaltrate poses a significant challenge during analysis, as degradation can occur during sample preparation and analysis, potentially leading to inaccurate results. [, ]
Q10: How is the quality of acevaltrate ensured during production?
A10: Quality control measures for acevaltrate would likely involve:
Q11: What are the potential pharmacological effects of acevaltrate?
A13: While more research is needed, acevaltrate is thought to contribute to the sedative and anxiolytic effects associated with some Valeriana species. [, ] Its inhibitory action on Na+/K+-ATPase could be a contributing factor. []
Q12: Are there any toxicological concerns associated with acevaltrate?
A14: The toxicological profile of acevaltrate requires further investigation. Existing research on valepotriates, in general, presents conflicting results regarding their genotoxic potential. [] Further studies are essential to determine the long-term safety and potential adverse effects of acevaltrate.
Q13: What are the current research focuses for acevaltrate?
A13: Current research on acevaltrate appears to be focused on:
- Understanding its molecular mechanisms: Investigating its interaction with specific targets like P-type ATPases, the Otub1/c-Maf axis, and HIF-1α to elucidate its effects at a cellular level. [, , , ]
- Improving its stability: Developing strategies to prevent degradation and maintain its efficacy. []
- Exploring its therapeutic potential: Investigating its potential in conditions like anxiety, insomnia, and cancer. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


